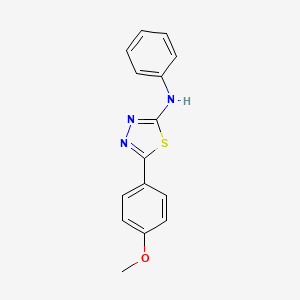

5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

Description

5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (CAS: 1014-25-1) is a heterocyclic compound with the molecular formula C₁₅H₁₃N₃OS (molecular weight: 283.35 g/mol). It features a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2. This compound is widely studied as a pharmaceutical intermediate due to the inherent bioactivity of the 1,3,4-thiadiazole scaffold, which is known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

74959-57-2 |

|---|---|

Molecular Formula |

C15H13N3OS |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-9-7-11(8-10-13)14-17-18-15(20-14)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) |

InChI Key |

KFIBSSBIJUQMNH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(S2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydrazide with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be guided by considerations of cost, safety, and environmental impact.

Chemical Reactions Analysis

Schiff Base Formation via Condensation with Aldehydes

The 2-amino group undergoes condensation with aromatic aldehydes under microwave irradiation to form Schiff bases. This reaction is efficient and high-yielding due to the electron-donating methoxy group enhancing nucleophilicity .

Example Reaction:

Table 1: Representative Schiff Base Syntheses

Acetylation and Amidation Reactions

The 2-amino group reacts with acylating agents to form amide derivatives, useful for pharmacological applications .

Acetylation with Acetic Anhydride:

Table 3: Amide Derivatives

| Acylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Acetic Anhydride | N-Acetyl derivative | 83% | |

| Benzoyl Chloride | N-Benzoyl derivative | 78% | |

| 2-(Phenylthiomethyl)benzoyl Chloride | Thiomethylbenzamide | 72% |

Diazotization and Azo Coupling

The 2-amino group can be diazotized and coupled with electron-rich aromatics to form azo dyes, leveraging the thiadiazole core’s stability .

Procedure:

-

Diazotization with nitrosyl sulfuric acid.

-

Coupling with phenolic/naptholic compounds.

Example Coupling Partners:

-

8-Hydroxyquinoline

-

Resorcinol

-

2-Naphthol

Table 4: Azo Dye Synthesis

| Coupling Component | Application | Yield | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial agents | 75% | |

| Resorcinol | Textile dyes | 68% | |

| 2,6-Diaminopyridine | Fluorescent probes | 72% |

Electrophilic Substitution Reactions

The methoxy group activates the para position of the phenyl ring for electrophilic substitution (e.g., nitration, sulfonation) .

Example Reaction:

Key Features:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects can also be mediated through its interaction with cellular receptors or signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine with structurally related analogs:

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., -OCH₃): The 4-methoxyphenyl group in the target compound enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetic profiles compared to analogs with electron-withdrawing groups (e.g., -Cl in 3h) .

- Positional Isomerism: The 4-methoxy substitution (para position) in the target compound vs. 3-methoxy (meta) in 3g results in distinct biological outcomes. The para position favors planar molecular conformations, optimizing receptor binding .

Synthetic Methodologies

- Microwave-assisted synthesis (e.g., ) improves reaction efficiency (e.g., 71% yield for 3g) compared to traditional condensation methods .

- Crystallographic studies (e.g., ) reveal that planar thiadiazole rings enhance stability and intermolecular interactions, critical for solid-state bioactivity .

Pharmacological Targets

- Antimicrobial Activity: Compounds with bulky substituents (e.g., indolylmethyl in ) exhibit stronger antifungal effects due to hydrophobic interactions with microbial membranes .

- Enzyme Inhibition: Pyridinyl-substituted analogs (e.g., Iva) show superior binding to FabH enzymes, a target for antibacterial agents, compared to methoxy-substituted derivatives .

Table 2: Physicochemical Properties

| Property | 5-(4-MeO-Ph)-N-Ph | 5-(4-Cl-Ph)-N-Ph (3h) | 5-(Pyridin-3-yl)-N-Ph (Iva) |

|---|---|---|---|

| Molecular Weight (g/mol) | 283.35 | 282.78 | 280.33 |

| Melting Point (°C) | Not reported | Not reported | 169–170 (3g) |

| LogP (Predicted) | 3.8 | 4.2 | 2.9 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Biological Activity

5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine (CAS No. 1014-25-1) is a compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is , with a molecular weight of 207.25 g/mol. The compound features a thiadiazole ring substituted with a methoxyphenyl group and an additional phenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N3OS |

| Molecular Weight | 207.25 g/mol |

| CAS Number | 1014-25-1 |

| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C |

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that compounds similar to this compound possess notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Activity

In a comparative study, several thiadiazole derivatives demonstrated varying degrees of antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 32 µg/mL to over 100 µg/mL against E. coli and S. aureus. Notably, derivatives with halogen substitutions exhibited enhanced antibacterial effects .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Recent investigations have highlighted that compounds with the thiadiazole core can inhibit cancer cell proliferation effectively.

Research Findings:

A derivative similar to this compound exhibited an IC50 value of 2.44 µM against LoVo (human colon cancer) cells and 23.29 µM against MCF-7 (breast cancer) cells after a 48-hour incubation period . This suggests that structural modifications in thiadiazole derivatives significantly influence their anticancer activity.

Anti-inflammatory Activity

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. For instance, compounds in this class have shown inhibition of pro-inflammatory cytokines in vitro and in vivo models.

Mechanism of Action:

The proposed mechanism involves the modulation of signaling pathways related to inflammation, potentially through the inhibition of NF-kB activation .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: A multi-step synthesis is typically employed:

Cyclocondensation : React thiosemicarbazide derivatives with substituted carboxylic acids in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core .

Substitution : Introduce the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions. For example, coupling with 4-methoxyphenylboronic acid under Suzuki conditions.

Purification : Adjust pH to 8–9 with ammonia to precipitate the product, followed by recrystallization (DMSO/water, 2:1) .

Q. Critical Parameters :

Q. How is this compound characterized structurally, and what spectroscopic markers validate its purity?

Methodological Answer:

- FT-IR : Peaks at ~1555 cm⁻¹ (C=N stretch in thiadiazole) and ~1077 cm⁻¹ (C-O stretch in methoxy group) confirm core structure .

- ¹H-NMR : Aromatic protons of the 4-methoxyphenyl group appear as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the NH proton resonates as a singlet at δ 9.8–10.2 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 325.43 (C₁₈H₁₉N₃OS) aligns with the theoretical molecular weight .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiadiazole core in nucleophilic substitution reactions?

Methodological Answer: The sulfur atom in the thiadiazole ring increases electrophilicity at C-2 and C-5 positions, facilitating nucleophilic attack. For example:

Q. How does the 4-methoxyphenyl group influence biological activity compared to other substituents?

Methodological Answer: The electron-donating methoxy group enhances π-π stacking with hydrophobic enzyme pockets. Comparative studies show:

- Antimicrobial Activity : 4-Methoxyphenyl derivatives exhibit 2–3x higher MIC values against S. aureus (1.25 µg/mL) than chloro-substituted analogs .

- Enzyme Binding : Docking studies (AutoDock Vina) reveal a ∆G of −8.2 kcal/mol for binding to E. coli DNA gyrase vs. −7.1 kcal/mol for nitro-substituted analogs .

Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?

Methodological Answer: Single-crystal XRD (CCDC 827580) shows:

- Planarity : The thiadiazole and 4-methoxyphenyl rings are coplanar (dihedral angle = 5.3°), stabilizing π-π interactions .

- Hydrogen Bonding : N–H···O bonds (2.78 Å) form centrosymmetric dimers in the crystal lattice, influencing solubility .

Advanced Application : Use Hirshfeld surface analysis to quantify intermolecular contacts (e.g., 12% H-bonding, 45% van der Waals).

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported biological activities across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize false positives .

- Solubility Effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.